molecular formula C12H16N2O5S B5911238 2-(4-Acetylamino-benzenesulfonylamino)-butyric acid

2-(4-Acetylamino-benzenesulfonylamino)-butyric acid

Cat. No.: B5911238
M. Wt: 300.33 g/mol
InChI Key: DERCDELOZKOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylamino-benzenesulfonylamino)-butyric acid is a chemical compound with a complex structure that includes an acetylamino group, a benzenesulfonylamino group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-butyric acid typically involves multiple steps. One common method starts with the preparation of 4-Acetamidobenzenesulfonyl chloride, which is then reacted with butyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or chloroform and may require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylamino-benzenesulfonylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-Acetylamino-benzenesulfonylamino)-butyric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-butyric acid involves its interaction with specific molecular targets. The acetylamino and benzenesulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylamino-benzenesulfonylamino)-butyric acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where both acetylamino and benzenesulfonyl functionalities are required.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-3-11(12(16)17)14-20(18,19)10-6-4-9(5-7-10)13-8(2)15/h4-7,11,14H,3H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCDELOZKOELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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